molecular formula C6H16N2O4 B107630 Diammonium adipate CAS No. 19090-60-9

Diammonium adipate

Cat. No.: B107630
CAS No.: 19090-60-9
M. Wt: 180.2 g/mol
InChI Key: ZRSKSQHEOZFGLJ-UHFFFAOYSA-N
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Description

Diammonium adipate, also known as this compound, is a useful research compound. Its molecular formula is C6H16N2O4 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diazanium;hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.2H3N/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSKSQHEOZFGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-04-9 (Parent)
Record name Diammonium adipate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30889466
Record name Hexanedioic acid, ammonium salt (1:2)
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Hexanedioic acid, ammonium salt (1:2)
Source EPA Chemicals under the TSCA
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CAS No.

3385-41-9, 19090-60-9
Record name Diammonium adipate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adipic acid, ammonium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, ammonium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanedioic acid, ammonium salt (1:2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adipic acid, ammonium salt
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Record name Diammonium adipate
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Record name DIAMMONIUM ADIPATE
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Synthesis routes and methods I

Procedure details

Exceptions to this generalization are provided by the reactions of adipic acid with ammonia and with tert.butylamine. When adipic acid is reacted with two or more moles of ammonia, diammonium adipate is obtained in quantitative yield. However, if one reacts adipic acid with one mole of ammonia one can obtain ammonium hydrogen adipate as a pure crystalline salt. When adipic acid is reacted with two or more moles of tert.butylamine, bis-tert.butylammonium adipate is obtained in quantitative yield, but in this case it is not possible to obtain the mono-tert.butylammonium adipate as a pure crystalline compound. When one reacts 0.5 mole of adipic acid with 0.5 mole of tert.butylamine in methanol one obtains first 0.19 mole of the bis-salt, m.p. 185°-187° d. The second crop, 35.4 g, m.p. 91°-135°, might represent 0.17 mole of the crude mono-salt, but on recrystallization to effect purification the only pure compound isolated is the bis-salt. When one reacts 0.50 mole of adipic acid with 0.27 mole of tert.butylamine the product is 61.2 g of salt having m.p. 91°-101°, which cannot be pure mono-salt since this weight of product would represent a yield greater than 100%. Analysis for nitrogen gave 5.52% whereas the pure mono-salt would have 6.76% nitrogen. The product is, therefore, a mixture of mono-salt and adipic acid. Again all attempts to purify this product by crystallization gave only the bis-salt, and it is clear that in this case the bis-salt is so much less soluble than any other possible product that recrystallization always results in its precipitation except when a large excess of adipic acid is present. For a more detailed discussion of the amine salts of dibasic acids, both normal and anomalous, see J. E. Barry, M. Finkelstein and S. D. Ross, J. Org. Chem. 47, 64 (1982).
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Synthesis routes and methods II

Procedure details

A cellular residue containing 13.1 mg of dry weight of cells was suspended in 2 ml of a 52.3 mM solution of adiponitrile in 50 mM potassium phosphate buffer, pH 7. The reaction was carried out at 25° C., with shaking, and the kinetics were followed by sampling. 5-Cyanovaleramide, adipamide, 5-cyanovalerate, adipamate and adipate were determined on each sample by high performance liquid chromatography (HPLC). The results are collated in FIG. 1, which shows the curves of the yield (on the ordinate) of cyanovalerate (curve a) and ammonium adipate (curve b). The respective rates of formation of cyanovalerate and adipate were greater than 0.45 and equal to 0.15 U/mg of dry weight of cells (1 U is equal to 1 μmol of product formed per minute).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ammonium adipate interact with aluminum during anodization?

A1: During anodization, ammonium adipate interacts with the aluminum surface in an alkaline environment, forming an oxide layer. This layer typically consists of an outer layer rich in aluminum, oxygen, and incorporated nitrogen, and an inner layer of pure aluminum oxide. [, ]

Q2: What are the downstream effects of incorporating ammonium adipate in the anodization process?

A2: Ammonium adipate in the anodization electrolyte influences both the structure and properties of the resulting anodic film. The presence of ammonium adipate during anodization can lead to:

  • Reduced cavity defects and pore diameter in the oxide film []
  • Enhanced thickness of the barrier layer []
  • Improved corrosion resistance [, , ]
  • Increased capacitance compared to films formed in other electrolytes []

Q3: What is the molecular formula and weight of ammonium adipate?

A3: The molecular formula of ammonium adipate is (NH4)2C6H8O4, and its molecular weight is 188.22 g/mol.

Q4: Is there any spectroscopic data available for ammonium adipate?

A4: Yes, research has explored the third-order non-linear optical properties of ammonium adipate single crystals using the Z-scan technique. This technique revealed its saturation absorption and self-focusing performance. []

Q5: How does ammonium adipate perform under various conditions?

A5: Ammonium adipate has been studied for its stability and performance in various applications, particularly in aluminum anodization. Research shows:

  • Temperature and concentration dependence: The breakdown voltage of anodic films formed in ammonium adipate solutions is influenced by both temperature and concentration. []
  • pH dependence: The performance of ammonium adipate as an electrolyte component is influenced by pH, with optimal performance observed at specific pH ranges. [, ]
  • Compatibility with other additives: Studies have explored the compatibility of ammonium adipate with other electrolyte additives to enhance specific properties like conductivity, sparking voltage, and film stability. []

Q6: What are the main applications of ammonium adipate?

A6: Ammonium adipate finds applications in:

  • Aluminum anodization: As an electrolyte component, it enhances film properties like corrosion resistance and capacitance. [, , ]
  • Polymer synthesis: It serves as a monomer in the production of polyamides, specifically Nylon 66. [, , ]
  • Shale rock swelling inhibition: Ammonium adipate solutions have shown potential in inhibiting shale rock swelling, crucial for drilling fluid applications. []
  • Fire retardant and preservative treatment for wood: Ammonium adipate has been incorporated into fire-retardant and preservative solutions for wood treatment. []

Q7: Does ammonium adipate exhibit any catalytic properties?

A7: While ammonium adipate itself is not widely recognized as a catalyst, it plays a crucial role in processes where catalytic activity is paramount. For instance, in the production of caprolactam, ammonium adipate serves as a precursor that undergoes catalytic hydrogenation. [, ]

Q8: Are there any computational studies on ammonium adipate?

A8: While specific computational studies focusing solely on ammonium adipate are limited within the provided research papers, computational chemistry and modeling techniques could be employed to further understand:

    Q9: What are some alternatives to ammonium adipate in aluminum anodization?

    A9: Several alternatives to ammonium adipate exist for aluminum anodization, each offering distinct advantages and disadvantages:

    • Sulfuric acid: Widely used, cost-effective, but can result in less environmentally friendly waste. [, ]
    • Phosphoric acid: Produces porous oxide films, suitable for specific applications. [, ]
    • Chromate-based solutions: Offer excellent corrosion resistance but are being phased out due to environmental concerns. []
    • Nickel acetate: A chromium-free alternative, but its corrosion resistance may be lower than ammonium adipate. []
    • Organic acid salts: Research explores various organic acid salts in combination with ammonium fluoride and isopropanolamine for aluminum anodization. []

    Q10: Are there alternatives to ammonium adipate in polymer synthesis?

    A10: Yes, alternatives to ammonium adipate in polymer synthesis depend on the specific polyamide targeted. For Nylon 66, alternatives include:

    • Adipic acid and hexamethylene diamine: These are the most common monomers for Nylon 66 production. []
    • Other diamines and diacids: Variations in diamines and diacids allow for the synthesis of copolyamides with tailored properties. [, ]

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